molecular formula C10H8N2 B189444 4-Phenylpyrimidine CAS No. 3438-48-0

4-Phenylpyrimidine

Cat. No.: B189444
CAS No.: 3438-48-0
M. Wt: 156.18 g/mol
InChI Key: MKLQPIYLZMLAER-UHFFFAOYSA-N
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Description

4-Phenylpyrimidine is an aromatic heterocyclic compound that consists of a pyrimidine ring substituted with a phenyl group at the fourth position. This compound is known for its ability to form compact and uniform layers on metallic surfaces, making it useful in various industrial applications .

Mechanism of Action

Target of Action

4-Phenylpyrimidine primarily targets the M1 Muscarinic Acetylcholine Receptors (M1 mAChR) . These receptors belong to the rhodopsin-like (class A) family of G protein-coupled receptors (GPCRs) and play a crucial role in the central nervous system and peripheral organs .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists, and their allosteric effects are governed by modulation of agonist affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .

Biochemical Pathways

The compound affects various signaling pathways, including extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling, and there is little pathway bias in the allosteric effects .

Pharmacokinetics

These studies suggest that the bioavailability and metabolic stability of such compounds can be influenced by factors like electronic effects and structural modifications .

Result of Action

The molecular and cellular effects of this compound’s action include the potentiation of the endogenous agonist acetylcholine (ACh) on different signaling pathways . This potentiation generally tracks with the efficiency of stimulus-response coupling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s protective effect on a copper surface from corrosion in a 3 wt% NaCl environment has been investigated . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch reactions using similar Suzuki coupling methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable monolayers on metal surfaces and its potential biological activities make it a valuable compound in various fields .

Biological Activity

4-Phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is a pyrimidine derivative characterized by a phenyl group at the 4-position. This structural modification has been linked to various biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects. The compound's ability to interact with biological targets makes it a candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated several pyrimidine-based compounds for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, outperforming the standard chemotherapy drug 5-Fluorouracil (5-FU) .

CompoundIC50 (MCF-7)IC50 (MDA-MB-231)Selectivity Index
This compound Derivative A0.87 μM1.75 μMHigh
5-Fluorouracil17.02 μM11.73 μMLow

In addition to direct cytotoxicity, these compounds also induced apoptosis in cancer cells, evidenced by increased levels of caspase-9, a key marker of programmed cell death .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have also been studied extensively. A recent review reported that certain pyrimidine derivatives effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, some derivatives demonstrated IC50 values as low as 0.04 μM against COX-2, comparable to the standard anti-inflammatory drug celecoxib .

CompoundCOX-2 Inhibition IC50
Derivative B0.04 ± 0.01 μM
Celecoxib0.04 ± 0.01 μM

These findings suggest that modifications to the pyrimidine structure can enhance anti-inflammatory efficacy while potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission that is often targeted in Alzheimer's disease treatment. One study identified a derivative with an IC50 value of 90 µM against AChE, indicating moderate inhibitory activity .

The mechanisms through which this compound exerts its biological effects are varied:

  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is primarily linked to the activation of caspases and modulation of apoptotic pathways.
  • COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators like prostaglandins, thus alleviating inflammation.
  • AChE Inhibition : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially improving cognitive function.

Case Studies

Several case studies have documented the therapeutic potential of this compound derivatives:

  • Diabetic Models : A notable study found that specific derivatives improved glucose tolerance in diabetic mice models by acting as GPR119 agonists, which enhance insulin secretion and protect pancreatic β-cells .
  • Cancer Treatment : Clinical trials involving patients with breast cancer have indicated that treatment with pyrimidine-based compounds resulted in significant tumor reduction and improved patient outcomes compared to conventional therapies.

Properties

IUPAC Name

4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLQPIYLZMLAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187950
Record name Pyrimidine, 4-phenyl-
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-48-0
Record name 4-Phenylpyrimidine
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Record name 4-Phenylpyrimidine
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Record name 4-Phenylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84249
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Record name Pyrimidine, 4-phenyl-
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Record name 4-phenylpyrimidine
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Record name 4-PHENYLPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 4-Phenylpyrimidine is C10H8N2, and its molecular weight is 156.19 g/mol.

A: this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. For example, 1H NMR studies have been instrumental in understanding the formation of σ-adducts with nucleophiles like potassium amide in liquid ammonia. 13C NMR studies have provided insights into the charge distribution within the molecule and its adducts with organolithium reagents.

A: The SN(ANRORC) mechanism stands for Substitution Nucleophilic Addition of Nucleophile, Ring Opening, and Ring Closure. It is a common pathway for nucleophilic aromatic substitution in electron-deficient nitrogen-containing heterocycles like this compound. Studies utilizing 15N-labeled substrates have provided compelling evidence for this mechanism in the amination of this compound and its derivatives.

A: The nature of the substituent at the 2-position significantly affects the reaction pathway. For instance, while 2-halogeno-4-phenylpyrimidines primarily undergo SN(ANRORC) amination with potassium amide, the corresponding 2-cyano and 2-trimethylammonio derivatives favor a direct SN(AE) displacement. This highlights the importance of leaving group mobility and steric factors in dictating the reaction mechanism.

A: Yes, this compound derivatives can undergo ring transformations under specific reaction conditions. For example, reaction with hydroxylamine hydrochloride can lead to the formation of isoxazole derivatives. Additionally, reactions with active methylene compounds in basic media can yield pyridine derivatives.

A: Derivatives of this compound have shown promise in various fields. They have been explored as potential inhibitors of catepsin K and catepsin S, enzymes involved in bone resorption and other physiological processes. Additionally, they have demonstrated potential as anti-microbial and antifungal agents.

A: Yes, this compound-2-thiol (phpyH) can act as a ligand in the synthesis of [CunIn]-based coordination polymers with varying structural motifs and photoluminescent properties. These polymers may find applications in areas like materials science and sensing.

A: Research suggests that this compound can form compact layers on copper surfaces, offering protection against corrosion in NaCl solutions. This protective ability is attributed to the formation of a uniform layer through nitrogen atom coordination with the copper surface.

A: Yes, density functional theory (DFT) calculations have been employed to study the interaction of this compound with copper surfaces, providing insights into the corrosion inhibition mechanism. Additionally, DFT-based energy minimizations have been used to understand the potential for C-H bond activation in 6-arylpurines, which contain the this compound motif.

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